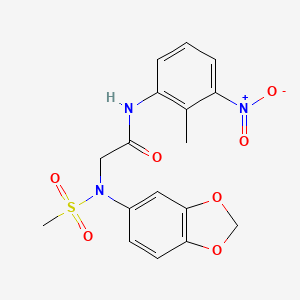![molecular formula C9H9N2NaO3 B5141245 sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
sodium 2-[(3-pyridinylcarbonyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-[(3-pyridinylcarbonyl)amino]propanoate, also known as sodium pyruvate, is a chemical compound that is widely used in scientific research. It is a salt of pyruvic acid, which is an important intermediate in the metabolism of carbohydrates. Sodium pyruvate has a wide range of applications in various fields of research, including biochemistry, physiology, and molecular biology.
科学的研究の応用
Sodium pyruvate has a wide range of applications in scientific research. It is commonly used as a cell culture supplement to promote cell growth and viability. Sodium pyruvate is also used as a substrate for the measurement of cellular respiration and oxidative metabolism. It can be used in the study of metabolic pathways and the regulation of gene expression. In addition, sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate has been shown to have neuroprotective effects and is being studied as a potential therapeutic agent for neurological diseases.
作用機序
Sodium pyruvate is a key intermediate in the metabolic pathway that converts glucose to energy in the form of ATP. It enters the Krebs cycle, where it is oxidized to produce CO2, ATP, and NADH. Sodium pyruvate has also been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress. This pathway regulates the expression of antioxidant enzymes and other cytoprotective genes.
Biochemical and Physiological Effects
Sodium pyruvate has several biochemical and physiological effects. It has been shown to increase the production of ATP and NADH in cells, which can improve cell viability and function. It also has antioxidant properties and can protect cells from oxidative stress. Sodium pyruvate has been shown to improve the survival and function of neurons in vitro and in animal models of neurological diseases. It can also improve the recovery of muscle function after injury.
実験室実験の利点と制限
Sodium pyruvate has several advantages for lab experiments. It is a stable and readily available compound that can be easily added to cell culture media. It has been extensively studied and has a well-established role in cellular metabolism. However, sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate has some limitations. It can interfere with certain assays that measure oxidative stress or mitochondrial function. It can also alter the pH of cell culture media, which can affect cell behavior.
将来の方向性
There are several future directions for the study of sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate. One area of research is the development of novel therapeutic agents based on sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate. It has been shown to have neuroprotective effects and may be useful in the treatment of neurological diseases. Another area of research is the study of the role of sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate in cancer metabolism. Cancer cells have altered metabolic pathways, and sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate may play a role in the regulation of these pathways. Finally, the use of sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate in tissue engineering and regenerative medicine is an area of active research. It has been shown to improve the survival and function of cells in vitro and may be useful in the development of tissue-engineered constructs.
Conclusion
Sodium pyruvate is a widely used compound in scientific research. It has several applications in cell culture, metabolism, and neuroprotection. It has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate, including the development of novel therapeutic agents, the study of cancer metabolism, and the use in tissue engineering and regenerative medicine.
合成法
Sodium pyruvate can be synthesized by the reaction of pyruvic acid with sodium 2-[(3-pyridinylcarbonyl)amino]propanoate hydroxide. Pyruvic acid is first dissolved in water, and then sodium 2-[(3-pyridinylcarbonyl)amino]propanoate hydroxide solution is added to the mixture with stirring. The resulting solution is then heated to 80-90°C for several hours until the reaction is complete. The solution is then cooled, and the sodium 2-[(3-pyridinylcarbonyl)amino]propanoate pyruvate is obtained by filtration and drying.
特性
IUPAC Name |
sodium;2-(pyridine-3-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.Na/c1-6(9(13)14)11-8(12)7-3-2-4-10-5-7;/h2-6H,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFVHDOTHPREMA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)C1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[(3-pyridinylcarbonyl)amino]propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)

![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)

![5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5141202.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)
![({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride](/img/structure/B5141224.png)
![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)


![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)